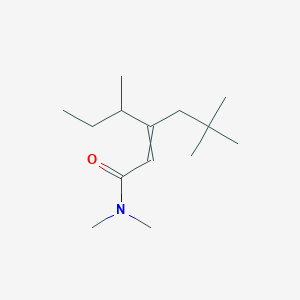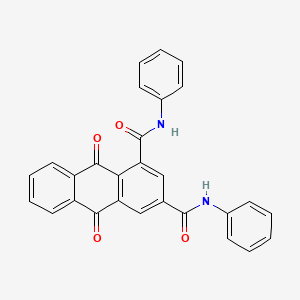
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with carboxamide groups at the 1 and 3 positions, and phenyl groups attached to the nitrogen atoms of the carboxamide groups. The presence of the 9,10-dihydro-9,10-dioxo groups adds to its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid derivatives. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to promote the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the desired product from impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- involves its interaction with molecular targets through its functional groups. The compound can form chelates with metal ions, facilitating catalytic reactions. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-2-phenylacetamide
Uniqueness
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a bidentate ligand and its potential antimicrobial properties further distinguish it from related compounds .
Propiedades
Número CAS |
848236-05-5 |
|---|---|
Fórmula molecular |
C28H18N2O4 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
9,10-dioxo-1-N,3-N-diphenylanthracene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-13-7-8-14-21(20)26(32)24-22(25)15-17(27(33)29-18-9-3-1-4-10-18)16-23(24)28(34)30-19-11-5-2-6-12-19/h1-16H,(H,29,33)(H,30,34) |
Clave InChI |
DBLCQTHERPNLQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


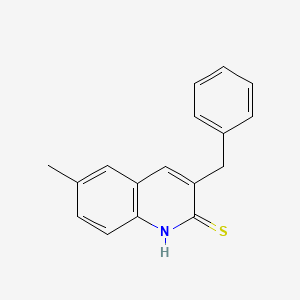
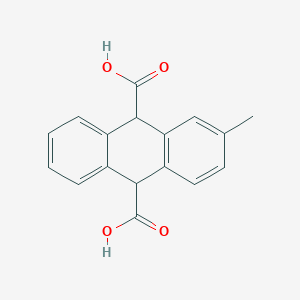
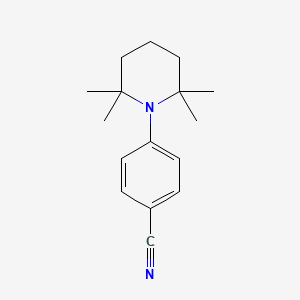
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
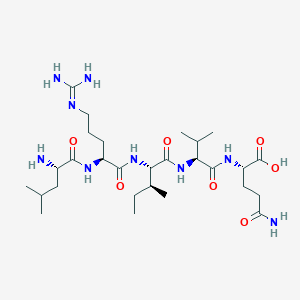
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
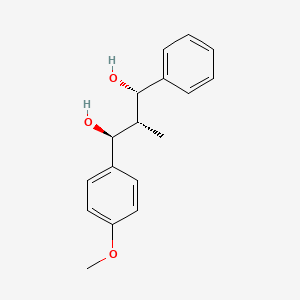
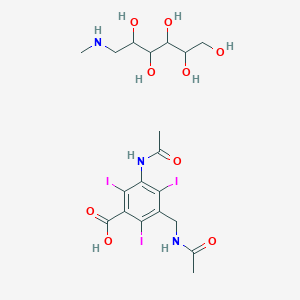
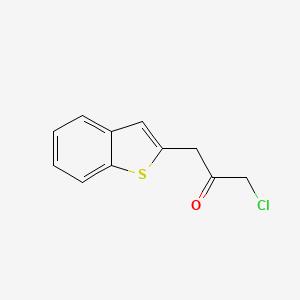
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
